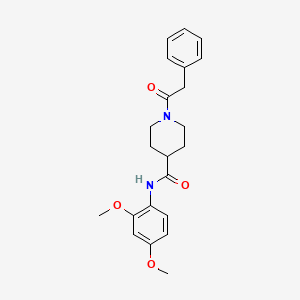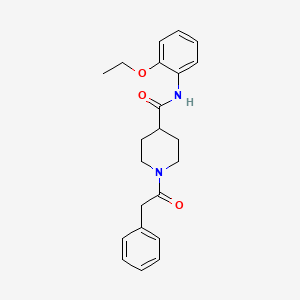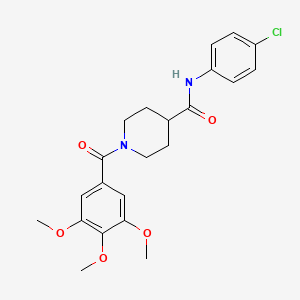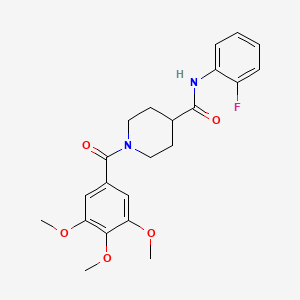![molecular formula C22H30N2O2 B3444238 N-[2-(1-cyclohexen-1-yl)ethyl]-1-(phenylacetyl)-4-piperidinecarboxamide](/img/structure/B3444238.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-1-(phenylacetyl)-4-piperidinecarboxamide
Descripción general
Descripción
N-[2-(1-cyclohexen-1-yl)ethyl]-1-(phenylacetyl)-4-piperidinecarboxamide, also known as CX717, is a novel compound that has been extensively studied for its cognitive enhancing properties. CX717 belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors in the brain.
Mecanismo De Acción
The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-1-(phenylacetyl)-4-piperidinecarboxamide involves the modulation of AMPA receptors in the brain. AMPA receptors are ionotropic glutamate receptors that play a key role in synaptic plasticity and cognitive function. N-[2-(1-cyclohexen-1-yl)ethyl]-1-(phenylacetyl)-4-piperidinecarboxamide acts as a positive allosteric modulator of AMPA receptors, increasing the activity of these receptors and enhancing synaptic transmission. This leads to improved cognitive function, particularly in the areas of attention, learning, and memory.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(1-cyclohexen-1-yl)ethyl]-1-(phenylacetyl)-4-piperidinecarboxamide include increased synaptic transmission, enhanced long-term potentiation (LTP), and improved cognitive function. N-[2-(1-cyclohexen-1-yl)ethyl]-1-(phenylacetyl)-4-piperidinecarboxamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in synaptic plasticity and cognitive function. In animal studies, N-[2-(1-cyclohexen-1-yl)ethyl]-1-(phenylacetyl)-4-piperidinecarboxamide has been shown to improve cognitive function without causing sedation or motor impairment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[2-(1-cyclohexen-1-yl)ethyl]-1-(phenylacetyl)-4-piperidinecarboxamide is its specificity for AMPA receptors, which allows for targeted modulation of synaptic transmission and cognitive function. N-[2-(1-cyclohexen-1-yl)ethyl]-1-(phenylacetyl)-4-piperidinecarboxamide has also been shown to have a favorable safety profile in animal and human studies. However, one limitation of N-[2-(1-cyclohexen-1-yl)ethyl]-1-(phenylacetyl)-4-piperidinecarboxamide is its short half-life, which may limit its effectiveness as a cognitive enhancer. Additionally, the optimal dosage and administration of N-[2-(1-cyclohexen-1-yl)ethyl]-1-(phenylacetyl)-4-piperidinecarboxamide for cognitive enhancement have not yet been established.
Direcciones Futuras
For research on N-[2-(1-cyclohexen-1-yl)ethyl]-1-(phenylacetyl)-4-piperidinecarboxamide include the development of more potent and selective ampakines, as well as the investigation of the optimal dosage and administration of N-[2-(1-cyclohexen-1-yl)ethyl]-1-(phenylacetyl)-4-piperidinecarboxamide for cognitive enhancement. Additionally, further studies are needed to investigate the long-term effects of N-[2-(1-cyclohexen-1-yl)ethyl]-1-(phenylacetyl)-4-piperidinecarboxamide on cognitive function and the potential for tolerance or dependence. Finally, the potential therapeutic applications of N-[2-(1-cyclohexen-1-yl)ethyl]-1-(phenylacetyl)-4-piperidinecarboxamide for cognitive impairment and neurological disorders should be explored.
Aplicaciones Científicas De Investigación
N-[2-(1-cyclohexen-1-yl)ethyl]-1-(phenylacetyl)-4-piperidinecarboxamide has been extensively studied for its cognitive enhancing properties, particularly in the areas of attention, learning, and memory. In animal studies, N-[2-(1-cyclohexen-1-yl)ethyl]-1-(phenylacetyl)-4-piperidinecarboxamide has been shown to improve cognitive performance in a variety of tasks, including object recognition, spatial memory, and attention. In human studies, N-[2-(1-cyclohexen-1-yl)ethyl]-1-(phenylacetyl)-4-piperidinecarboxamide has been shown to improve working memory and attention in healthy volunteers and individuals with cognitive impairment.
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-(2-phenylacetyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c25-21(17-19-9-5-2-6-10-19)24-15-12-20(13-16-24)22(26)23-14-11-18-7-3-1-4-8-18/h2,5-7,9-10,20H,1,3-4,8,11-17H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFQUCYYTODHHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CCN(CC2)C(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806561 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Cambridge id 7033263 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B3444155.png)
methanone](/img/structure/B3444164.png)
![1-[3-(4-fluorobenzoyl)-1,2-bis(propylsulfonyl)-6-indolizinyl]ethanone](/img/structure/B3444169.png)
![2-(8-methyl-5-quinolinyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3444172.png)
![N-(2,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3444178.png)
![isopropyl [5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B3444199.png)



![1-(3-chlorobenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B3444223.png)
![methyl 2-[({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B3444230.png)


